5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with bromine, chlorine, and a triisopropylsilyl group
Mechanism of Action
Target of Action
Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities. They are often used as building blocks in medicinal chemistry due to their ability to interact with various biological targets
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolopyridines can interact with a variety of targets, and the specific interactions would depend on the structure of the compound and the target .
Biochemical Pathways
Again, this would depend on the specific target of the compound. Pyrrolopyridines can be involved in a variety of biochemical pathways due to their potential to interact with different biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Organosilicon compounds are generally considered to be stable and resistant to metabolic degradation, which can affect their bioavailability and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of a compound. For example, the compound’s storage temperature is suggested to be around +4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the halogenation of a pyrrolo[2,3-c]pyridine precursor, followed by the introduction of the triisopropylsilyl group. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled temperatures and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as column chromatography, are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and organostannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyrrolo[2,3-c]pyridine core.
Scientific Research Applications
5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its activity against various biological targets, including enzymes and receptors.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-7-chloro-1-(trimethylsilyl)-1H-pyrrolo[2,3-c]pyridine
- 5-Bromo-7-chloro-1-(triethylsilyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the triisopropylsilyl group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
(5-bromo-7-chloropyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrClN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)19-16(18)15(13)20/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWAAJIFPHPLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674073 | |
Record name | 5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-80-8 | |
Record name | 5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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